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Compound of Interest

Compound Name: 2-(Dodecylamino)ethanol

Cat. No.: B100219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-
(Dodecylamino)ethanol and structurally similar cationic lipids in drug delivery research,

particularly for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. While

direct experimental data for 2-(Dodecylamino)ethanol is limited in publicly available research,

its chemical structure—a secondary amine headgroup and a C12 alkyl tail—makes it a relevant

candidate for cationic lipids used in drug delivery.

This guide leverages data and protocols from a well-characterized, structurally related ionizable

lipidoid, C12-200, which also features amine functionalities and C12 alkyl chains. C12-200 is a

benchmark lipidoid used extensively in the development of LNPs for siRNA and mRNA delivery.

[1][2] The information presented here serves as a robust starting point for researchers

interested in exploring the potential of simple amino alcohol-based lipids like 2-
(Dodecylamino)ethanol.

Introduction to 2-(Dodecylamino)ethanol as a
Cationic Lipid
2-(Dodecylamino)ethanol is an amphiphilic molecule possessing a hydrophilic amino-ethanol

headgroup and a hydrophobic 12-carbon tail. This structure allows it to function as a cationic

lipid at acidic pH, where the amine group becomes protonated. This positive charge is crucial

for complexing with negatively charged nucleic acids, such as siRNA and mRNA, to form LNPs.
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These nanoparticles protect the nucleic acid cargo from degradation and facilitate its delivery

into target cells.[3][4]

The key features of 2-(Dodecylamino)ethanol and similar cationic lipids in drug delivery

include:

Nucleic Acid Encapsulation: The positively charged headgroup interacts electrostatically with

the phosphate backbone of nucleic acids, enabling their encapsulation within the lipid core of

a nanoparticle.[5]

Endosomal Escape: The pH-responsive nature of the amine group is hypothesized to aid in

endosomal escape. In the acidic environment of the endosome, the protonated lipid can

disrupt the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where

it can exert its therapeutic effect.[6]

Biocompatibility and Biodegradability: Simple amino lipids are of interest for their potential for

biocompatibility and eventual clearance from the body.

Quantitative Data Summary
The following tables summarize quantitative data from studies using the benchmark ionizable

lipidoid C12-200, which serves as a proxy for what might be expected when formulating

nanoparticles with a C12-tailed amino lipid like 2-(Dodecylamino)ethanol. These values

provide a baseline for formulation development and characterization.

Table 1: Physicochemical Properties of C12-200-based Lipid Nanoparticles[7][8]
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Parameter Typical Value Range Method of Measurement

Particle Size (Hydrodynamic

Diameter)
70 - 100 nm

Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at neutral pH) Near-neutral Laser Doppler Velocimetry

mRNA Encapsulation

Efficiency
> 80% RiboGreen Assay

Apparent pKa 6.0 - 7.0 TNS Assay

Table 2: Example Molar Ratios for LNP Formulations[4][9][10]

Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid

Molar Ratio
(Ionizable:Help
er:Cholesterol:
PEG)

C12-200 DSPC Cholesterol DMG-PEG2000
50 : 10 : 38.5 :

1.5

C12-200 DOPE Cholesterol DMG-PEG2000
35 : 16 : 46.5 :

2.5

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene

glycol-2000

Experimental Protocols
The following are detailed protocols for the formulation and characterization of lipid

nanoparticles, adapted from methodologies used for C12-200 and other ionizable lipids. These

protocols can be used as a starting point for working with 2-(Dodecylamino)ethanol.

Protocol for LNP Formulation using Microfluidic Mixing
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This protocol describes the formulation of LNPs using a microfluidic device, which allows for

rapid and reproducible mixing of lipid and aqueous phases to form nanoparticles with controlled

size and low polydispersity.[8][11]

Materials:

2-(Dodecylamino)ethanol or C12-200 (Ionizable Cationic Lipid)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE) (Helper Lipid)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

Absolute Ethanol (RNase-free)

Nucleic acid (siRNA or mRNA)

Citrate Buffer (50 mM, pH 4.0, RNase-free) or Acetate Buffer (50 mM, pH 4.0, RNase-free)[8]

Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-

lipid in absolute ethanol.

Ensure all lipids are fully dissolved. Gentle warming (e.g., 37°C) may be necessary.[12]

Preparation of Ethanolic Lipid Mixture:

In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g.,

50:10:38.5:1.5 for C12-200:DSPC:Cholesterol:PEG-lipid).[9]
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Mix thoroughly by pipetting.

Preparation of Aqueous Nucleic Acid Solution:

Dilute the siRNA or mRNA cargo in the acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

to the desired concentration.[12]

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into

another.

Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value

(e.g., 15 mL/min).[8]

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Purification and Buffer Exchange:

Collect the LNP solution from the outlet of the microfluidic device.

Dialyze the LNP suspension against PBS (pH 7.4) for at least 12 hours to remove the

ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight

cutoff (e.g., 10 kDa).

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the LNPs at 4°C.

Protocol for LNP Characterization
Particle Size and Polydispersity Index (PDI) Measurement:
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Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)

instrument.

Perform measurements in triplicate at 25°C.

Zeta Potential Measurement:

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

Measure the zeta potential using a Laser Doppler Velocimetry instrument.

Perform measurements in triplicate.

Nucleic Acid Encapsulation Efficiency:

Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

Prepare two sets of samples from the LNP formulation.

In the first set, measure the fluorescence of the intact LNPs.

In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release

the encapsulated nucleic acid, then measure the total fluorescence.

The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Fluorescence

of intact LNPs) / Total Fluorescence * 100

Visualizations
The following diagrams illustrate key workflows and concepts in the application of 2-
(Dodecylamino)ethanol and similar lipids in drug delivery.

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.
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Conclusion
2-(Dodecylamino)ethanol represents a simple, synthetically accessible cationic lipid with

potential applications in drug delivery. While direct research on this specific molecule is

emerging, the extensive data available for the structurally related and well-established lipidoid,

C12-200, provides a strong foundation for its investigation. The protocols and data presented in

this application note offer researchers a comprehensive starting point for formulating and

characterizing 2-(Dodecylamino)ethanol-based lipid nanoparticles for the delivery of

therapeutic nucleic acids. As with any novel excipient, formulation parameters should be

systematically optimized to achieve the desired physicochemical properties and biological

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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